Hexamethylmelamine is a triamino-1,3,5-triazine.
An alkylating agent proposed as an antineoplastic. It also acts as a chemosterilant for male houseflies and other insects.
Altretamine is an Alkylating Drug. The mechanism of action of altretamine is as an Alkylating Activity.
Altretamine is an orally administered alkylating agent, formerly known as hexamethylmelamine, which is currently used as a secondary therapy for advanced ovarian carcinoma. Altretamine therapy has been associated with low rates of serum enzyme elevations during therapy and with rare instances of acute, clinically apparent injury.
Altretamine is a synthetic cytotoxic s-triazine derivative similar in structure to alkylating agent triethylenemelamin with antineoplastic activity. Although the precise mechanism by which altretamine exerts its cytotoxic effect is unknown, N-demethylation of altretamine may produce reactive intermediates which covalently bind to DNA, resulting in DNA damage. (NCI04)
Altretamine can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.
A hexamethyl-2,4,6-triamine derivative of 1,3,5-triazine.
Altretamine
CAS No.: 645-05-6
Cat. No.: VC20750617
Molecular Formula: C9H18N6
Molecular Weight: 210.28 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 645-05-6 |
---|---|
Molecular Formula | C9H18N6 |
Molecular Weight | 210.28 g/mol |
IUPAC Name | 2-N,2-N,4-N,4-N,6-N,6-N-hexamethyl-1,3,5-triazine-2,4,6-triamine |
Standard InChI | InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3 |
Standard InChI Key | UUVWYPNAQBNQJQ-UHFFFAOYSA-N |
SMILES | CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C |
Canonical SMILES | CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C |
Appearance | White to off-white solid powder. |
Colorform | Needles from absolute ethanol Solid |
Melting Point | 172-174 °C 172 - 174 °C |
Chemical Properties and Structure
Chemical Composition and Structure
Altretamine is a synthetic s-triazine derivative with the chemical formula C₉H₁₈N₆ and a molecular weight of 210.285 g/mol . Its IUPAC name is N,N,N',N',N'',N''-hexamethyl-1,3,5-triazine-2,4,6-triamine, also referred to as 2,4,6-Tris(dimethylamino)-1,3,5-triazine . The compound features a six-membered heterocyclic triazine ring with three nitrogen atoms in alternating positions, each of the three carbon positions bearing a dimethylamino group .
Physical Properties
Altretamine appears as a white crystalline powder with a melting point of approximately 172°± 1°C according to pharmaceutical specifications, or 444.35 K (171.2°C) according to more precise scientific measurements . The enthalpy of fusion has been measured as 5.500 kcal/mol at 444.4 K using Differential Scanning Calorimetry (DSC) . The compound exhibits high protein binding of approximately 94% .
Table 1: Key Physical and Chemical Properties of Altretamine
Property | Value |
---|---|
Chemical Formula | C₉H₁₈N₆ |
Molecular Weight | 210.285 g/mol |
Melting Point | 444.35 K (171.2°C) |
Protein Binding | 94% |
Elimination Half-life | 4.7–10.2 hours |
Physical Appearance | White crystalline powder |
Pharmacological Characteristics
Mechanism of Action
The precise mechanism by which altretamine exerts its anti-cancer effect remains incompletely understood despite decades of clinical use . Although structurally resembling alkylating agents, in vitro tests for classical alkylating activity have been negative . Current understanding suggests that altretamine damages tumor cells through metabolic activation processes .
The drug is believed to function through the production of formaldehyde, a weakly alkylating species generated through CYP450-mediated N-demethylation . When administered orally, altretamine undergoes extensive first-pass metabolism, producing primarily mono- and didemethylated metabolites . Further demethylation reactions occur within tumor cells, releasing formaldehyde in situ before eventual urinary excretion .
Pharmacokinetics and Metabolism
Altretamine is administered exclusively via the oral route as 50mg capsules and undergoes extensive hepatic metabolism . Its primary metabolites include pentamethylmelamine and tetramethylmelamine, which result from sequential demethylation processes . The drug exhibits an elimination half-life ranging from 4.7 to 10.2 hours, which supports its administration in divided doses throughout the day .
Clinical Applications
Clinical Efficacy
A significant Phase II clinical trial evaluated oral altretamine in 71 patients with ovarian carcinoma who had achieved complete clinical remission with CA125 levels below 35 U/mL after initial or second-line chemotherapy and subsequently relapsed after more than 6 months . Response rates were assessed using both standard European Organization for Research and Treatment of Cancer (EORTC) criteria and CA125 measurement-based criteria .
Table 2: Response Rates to Altretamine in Phase II Trial
The median duration of response was 8 months, representing a clinically meaningful period of disease control for patients with recurrent ovarian cancer, who typically have limited treatment options and poor prognosis .
Dosing and Administration
Standard Dosing Protocols
The standard recommended dosage of altretamine for recurrent ovarian cancer is 260 mg/m² per day, administered orally in divided doses every 6 hours for 14-21 days of a 28-day cycle . This regimen allows for recovery from potential adverse effects between treatment cycles. The drug is available as 50mg oral capsules .
Dosage Modifications
Dosage adjustments may be necessary based on patient tolerance and adverse effects. Specific guidelines for dosage modifications include temporarily holding treatment and restarting at a reduced dose of 200 mg/m²/day if any of the following develop :
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Gastrointestinal intolerance unresponsive to symptomatic treatment
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White blood cell count less than 2000/mm³ or granulocytes less than 1000/mm³
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Platelets less than 75,000/mm³
-
Progressive neurotoxicity
No specific dose adjustments are required for patients with renal or hepatic impairment according to available data .
Table 3: Standard Dosing and Modifications for Altretamine
Parameter | Recommendation |
---|---|
Standard Dose | 260 mg/m²/day PO divided q6hr for 14-21 days of a 28-day cycle |
Reduced Dose | 200 mg/m²/day (for toxicity) |
Dosing Form | 50 mg oral capsules |
Renal/Hepatic Impairment | No dose adjustment required |
Administration Guidelines
Altretamine should be administered under the supervision of an experienced cancer chemotherapy physician . Regular monitoring of blood counts and neurological status is essential during treatment. In clinical trials, management of adverse gastrointestinal effects was achieved with combinations of antiemetic medications, with one study utilizing domperidone, dexamethasone, and chlorpromazine at night to control symptoms in most patients .
Frequency | Adverse Effects | Incidence |
---|---|---|
Common (>10%) | Anemia | 33% |
Nausea/vomiting | 33% | |
Peripheral sensory neuropathy | 31% | |
Thrombocytopenia | 31% | |
Less Common (1-10%) | Alkaline phosphatase increased | 9% |
Leukopenia | 5% | |
Anorexia | 1% | |
Seizures | 1% | |
Rare (<1%) | Alopecia, Rash, Depression, Dizziness, Hepatotoxicity, Vertigo | <1% |
Contraindications and Warnings
Altretamine carries specific contraindications and warnings that must be considered prior to initiating therapy . The drug is contraindicated in patients with:
-
Hypersensitivity to the drug
-
Pre-existing severe bone marrow suppression
-
Severe neurologic toxicity
Black box warnings include the need for administration under experienced physician supervision, potential for bone marrow suppression necessitating routine peripheral blood counts before and during therapy, and risk of neurotoxicity requiring regular neurologic examinations .
Drug Interactions
Caution is advised when administering altretamine concurrently with monoamine oxidase inhibitors, particularly in patients over 60 years of age, due to the risk of orthostatic hypotension . Co-administration with other myelosuppressive agents may potentiate bone marrow toxicity, and combination with neurotoxic medications may exacerbate neurological adverse effects .
Market Analysis
Current Market Status and Projections
According to market research, the global altretamine market was valued at USD 141.33 million in 2024 and is projected to reach USD 182.4 million by 2030, representing a compound annual growth rate (CAGR) of 4.3% . This growth is driven by several factors including advancements in cancer research, increased healthcare spending, and rising awareness and diagnosis of ovarian cancer globally .
Table 5: Altretamine Market Analysis
Parameter | Value |
---|---|
Market Value (2024) | USD 141.33 million |
Projected Market Value (2030) | USD 182.4 million |
Compound Annual Growth Rate (CAGR) | 4.3% |
Market Dynamics
The altretamine market is described as moderately competitive, with potential for strategic partnerships, licensing agreements, and mergers aimed at enhancing research capabilities and market outreach . Companies in this space are focusing on innovation in treatment regimens and improving patient outcomes .
Growth opportunities include development of combination therapies, expansion into new geographic markets with unmet medical needs, and research on applications for other cancer types . Market limitations include the drug's adverse effect profile, competition from newer chemotherapeutic agents, stringent regulatory requirements, high development costs, and market entry barriers in emerging economies due to varying reimbursement policies .
Regulatory Status
Approval History
Altretamine received approval from the U.S. Food and Drug Administration in 1990 for its current indication in ovarian cancer . Since that time, it has maintained its position in the treatment algorithm for recurrent disease, though primarily as a later-line option rather than first-line therapy .
Current Regulatory Requirements
Administration of altretamine requires supervision by physicians experienced in cancer chemotherapy . Regulatory guidance emphasizes the importance of regular monitoring for hematologic and neurologic toxicity, with specific recommendations for peripheral blood counts and neurologic examinations throughout the treatment course .
Future Perspectives
Research Opportunities
Areas for potential innovation and future research with altretamine include:
-
Development of improved drug formulations, such as targeted delivery systems
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Enhanced oral formulations with better bioavailability and reduced toxicity
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Investigation of novel combination regimens with newer targeted therapies or immunotherapies
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Identification of biomarkers that may predict response to therapy
Challenges and Limitations
Challenges facing the further development and utilization of altretamine include:
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Incomplete understanding of its precise mechanism of action
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Significant adverse effect profile, particularly neurotoxicity and gastrointestinal effects
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Competition from newer agents with improved efficacy or reduced toxicity
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Limited marketing potential due to its positioning as a salvage therapy rather than first-line treatment
Clinical Management Considerations
Patient Selection
Patient selection for altretamine therapy should consider factors that may predict response, including:
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Treatment-free interval, with longer intervals associated with higher response rates
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Prior response to platinum-based therapy
-
Patient performance status and ability to tolerate potential toxicities
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Patient preference regarding oral versus intravenous administration
Supportive Care
Management of altretamine-associated toxicities is an important component of clinical care. Strategies include:
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Prophylactic antiemetic therapy to prevent nausea and vomiting
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Regular monitoring of blood counts with appropriate interventions for myelosuppression
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Neurological assessments to detect early signs of neurotoxicity
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Dose modifications as needed to manage toxicities while maintaining therapeutic efficacy
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